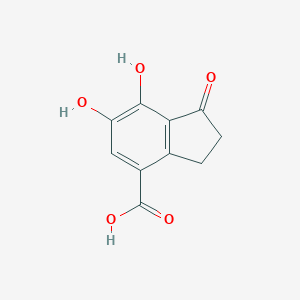
Ácido 6,7-dihidroxi-1-oxo-2,3-dihidro-1H-inden-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with significant potential in various scientific fields. This compound is characterized by its indene structure, which includes two hydroxyl groups at positions 6 and 7, a ketone group at position 1, and a carboxylic acid group at position 4. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Aplicaciones Científicas De Investigación
6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its antioxidant and anti-inflammatory properties.
Industry: Utilized in the synthesis of polymers, dyes, and pharmaceuticals.
Mecanismo De Acción
Target of Action
Similar compounds have been found to be potent inhibitors of pa n .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their function .
Biochemical Pathways
Similar compounds have been found to affect the function of pa n .
Result of Action
Similar compounds have been found to exhibit an ec 50 value of 450 μM against H1N1 influenza virus in MDCK cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis often begins with an indene derivative.
Hydroxylation: Introduction of hydroxyl groups at positions 6 and 7 can be achieved through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Oxidation: The ketone group at position 1 can be introduced via oxidation reactions using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Carboxylation: The carboxylic acid group at position 4 can be introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ catalysts to improve reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, and amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of bases such as pyridine or triethylamine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of esters, ethers, and amides.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Similar structure but with methoxy groups instead of hydroxyl groups.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Similar hydroxyl groups but different core structure.
Uniqueness
6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
IUPAC Name |
6,7-dihydroxy-1-oxo-2,3-dihydroindene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c11-6-2-1-4-5(10(14)15)3-7(12)9(13)8(4)6/h3,12-13H,1-2H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQPYDSJBWIOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650110 |
Source


|
| Record name | 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148050-69-5 |
Source


|
| Record name | 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

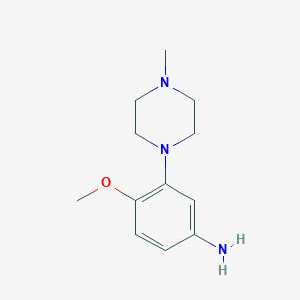


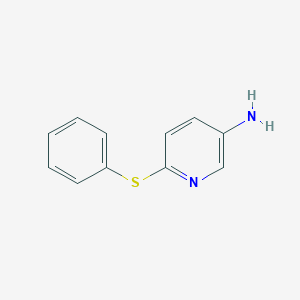
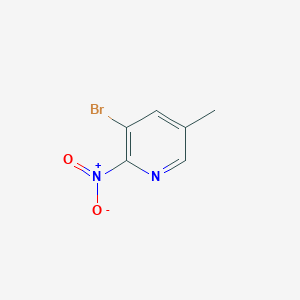

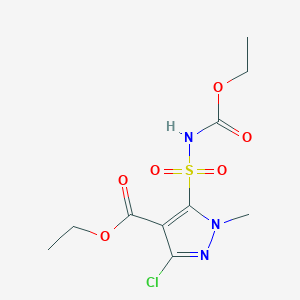

![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)




